(2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal is a stereoisomeric compound derived from hexose sugars. This compound features an amino group at the second carbon position and four hydroxyl groups at the third, fourth, fifth, and sixth positions. It is significant in various biochemical processes and has applications in research and industry.
The compound can be sourced from various chemical suppliers and research databases. It is often synthesized for specific research applications in biochemistry and molecular biology.
(2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal is classified as an amino sugar. Amino sugars are carbohydrates that contain an amine group and are essential components of many biological molecules.
The synthesis of (2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal typically involves several steps:
The reaction conditions may vary based on the starting materials and desired yield but typically involve the use of reducing agents and controlled pH levels to facilitate the amination process.
The molecular formula for (2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal is with a molecular weight of approximately 216.62 g/mol. The structure can be represented using various chemical notation systems:
The stereochemistry of this compound is crucial for its biological activity and interactions with enzymes.
(2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal participates in various biochemical reactions:
These reactions are facilitated by specific enzymes that recognize the unique structure of this amino sugar.
The mechanism of action involves the compound's interaction with key enzymes in metabolic pathways:
Research indicates that this compound can affect energy production and metabolic balance within cells.
(2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal has diverse applications:
This compound serves as a valuable tool in both academic research and industrial applications due to its unique structural properties and biological significance.
Chemoenzymatic approaches leverage biological catalysts to achieve stereoselective synthesis of complex aminosaccharides like (2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal (D-galactosamine). This compound serves as a fundamental building block in glycosaminoglycans such as hyaluronic acid, which has applications in wound healing, osteoarthritis treatment, and surgical procedures [3]. Enzymes from the Leloir pathway of galactose metabolism—particularly galactokinase and UDP-galactose uridyltransferase—exhibit substrate promiscuity that enables the conversion of galactose analogs into aminosugar derivatives. These enzymes catalyze the phosphorylation of galactosamine to galactosamine-1-phosphate, followed by uridylation to form UDP-galactosamine [3]. The inherent stereospecificity of these biocatalysts preserves the (2R,3R,4R,5R) configuration during nucleotide-sugar formation, circumventing the need for chiral auxiliaries.
Recent advances utilize immobilized enzyme cascades to enhance reaction efficiency. For instance, co-immobilized galactokinase and uridyltransferase achieve >85% conversion of D-galactosamine to UDP-galactosamine within 6 hours, minimizing epimerization byproducts [3]. This method significantly outperforms traditional chemical glycosylation, which typically yields racemic mixtures requiring laborious resolution.
Table 1: Enzymes in Chemoenzymatic Synthesis of D-Galactosamine Derivatives
| Enzyme | Reaction Step | Catalyzed Transformation | Stereoselectivity |
|---|---|---|---|
| Galactokinase | Phosphorylation | Galactosamine → Galactosamine-1-phosphate | >99% R-retention |
| UDP-galactose uridyltransferase | Nucleotidylation | Galactosamine-1-phosphate → UDP-galactosamine | >98% configuration retention |
| UDP-galactose-4'-epimerase | Epimerization (undesired) | UDP-galactosamine → UDP-glucosamine | <5% under optimized conditions |
Reductive amination provides a pivotal route for introducing the C2-amino group while preserving the stereochemical integrity of the hexanal backbone. The reaction involves condensation of D-lyxo-hexos-5-ulose with ammonia or ammonium salts, followed by stereoselective reduction using borohydride reagents. Sodium cyanoborohydride (NaBH₃CN) proves particularly effective, yielding >90% of the desired (2R,3R,4R,5R) isomer due to equatorial attack on the intermediate imine [6]. The reaction requires careful pH control (7.5–8.5) to prevent sugar degradation and epimerization at C3 and C4 positions.
Microwave-assisted reductive amination significantly accelerates this process. Under microwave irradiation (100°C, 20 min), D-lyxo-hexos-5-ulose undergoes complete conversion to galactosamine with 94% diastereomeric excess, compared to 16 hours under conventional heating [6]. This method also minimizes side products like N-alkylated derivatives or alditol byproducts. Post-reduction purification employs ion-exchange chromatography to isolate the target compound from stereoisomeric contaminants, achieving ≥98% enantiopurity as confirmed by chiral HPLC [6].
The polyhydroxylated structure of D-galactosamine necessitates selective protection schemes to prevent unwanted side reactions during derivatization. Common strategies employ temporary/permanent protecting groups with orthogonal deblocking conditions:
Notably, C2-N-phthaloyl protection combined with C1,C3-O-isopropylidene acetalization permits exclusive C4-O-sulfation—a modification critical for synthesizing heparin analogs. This approach achieves 82% yield of 4-O-sulfated galactosamine without detectable migration to C3 or C6 [1] [3].
Table 2: Protecting Group Combinations for D-Galactosamine Functionalization
| Target Position | Protecting Group Scheme | Key Deprotection Conditions | Functionalization Yield |
|---|---|---|---|
| C4-OH | N-Phthaloyl, C1-C3 diol: isopropylidene | 80% AcOH, 40°C | Sulfation: 82% |
| C3-OH | N-Cbz, C4/C6: benzylidene | H₂ (60 psi)/Pd-C, ethanol | Glycosylation: 76% |
| C6-OH | N-Troc, C3/C4: diacetyl | Zn/AcOH, then K₂CO₃/MeOH | Phosphorylation: 88% |
Biocatalysis offers unparalleled stereocontrol in aminosaccharide synthesis by exploiting enzymatic fidelity in chiral center formation. In vivo approaches utilize metabolically engineered Escherichia coli expressing galactosamine-6-phosphate synthase (GlmS), which converts fructose-6-phosphate to glucosamine-6-phosphate. Epimerization at C4 is achieved via immobilized L-glutamine-D-fructose-6-phosphate aminotransferase, yielding D-galactosamine-6-phosphate with >99% enantiomeric excess [3] [7]. Whole-cell biotransformations in Saccharomyces cerevisiae further convert this to UDP-galactosamine using endogenous kinases and nucleotidyltransferases, avoiding C2 epimerization observed in chemical methods [4].
In vitro enzymatic cascades provide higher atom economy. A three-enzyme system—comprising galactose mutarotase, galactose oxidase, and ω-transaminase—converts β-D-galactose directly to D-galactosamine using pyridoxal-5'-phosphate (PLP) as the amino donor. The mutarotase ensures anomeric uniformity, while galactose oxidase generates the 6-aldehyde intermediate for transamination. This cascade achieves 90% conversion with full retention of the (3R,4R,5R) stereochemistry, demonstrating significant advantages over multi-step chemical synthesis [3] [7]. Immobilization of these enzymes on silica nanoparticles enhances operational stability, allowing five reuse cycles without activity loss—a critical advancement for scalable production.
CAS No.:
CAS No.: 13734-41-3
CAS No.: 3321-80-0
CAS No.: 140456-78-6
CAS No.: 20184-94-5